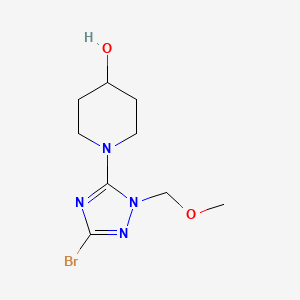
1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol (hereinafter referred to as “BMTP”) is a synthetic organic compound that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. BMTP has been shown to possess a wide range of properties, including antifungal, antibacterial, and anti-inflammatory activities, as well as potential applications in the treatment of cancer.
Aplicaciones Científicas De Investigación
Synthesis and Antiproliferative Activities
The compound 1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol has been investigated for various scientific applications. One notable study focused on the stereocontrolled synthesis of 3-methoxy and 3-benzyloxy-16-triazolyl-methyl-estra-17-ol hybrids. These hybrids were synthesized through a series of reactions, including a regioselective Cu(I)-catalyzed 1,3-dipolar cycloaddition with different terminal alkynes. The resulting novel 1,4-disubstituted diastereomers were then subjected to antiproliferative activity tests in vitro using four malignant human cell lines of gynecological origin. The study provided valuable insights into the potential applications of such compounds in the medical field, especially in cancer treatment (Kiss et al., 2019).
Molecular Stabilities and Anticancer Activities
Another research area involving this compound delves into its molecular stabilities, conformational analyses, and molecular docking studies, particularly focusing on its derivatives as potential EGFR inhibitors. These studies are crucial in understanding the anticancer properties of the compound. One such study investigated the tautomeric properties, conformations, and the mechanism behind the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole. The research highlighted the most stable states of these structures and their potential anti-cancer activity, providing a scientific basis for further exploration of these compounds in cancer treatment (Karayel, 2021).
Synthesis, Antimicrobial, and Anti-inflammatory Activities
The compound has also been studied for its synthesis, antimicrobial, and anti-inflammatory activities. A particular study reported the synthesis of N-Mannich bases and various derivatives, testing them for activity against a panel of Gram-positive and Gram-negative bacteria and the pathogenic fungus Candida albicans. Some compounds displayed potent antibacterial activity, and a few also showed good dose-dependent anti-inflammatory activity. These findings suggest potential therapeutic applications of these compounds in treating infections and inflammation (Al-Abdullah et al., 2014).
Anticancer Evaluation of Derivatives
Further research has been conducted on the synthesis of derivatives of this compound and their evaluation for anticancer activity. A study reported the synthesis of novel 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and their screening for anticancer activity against a panel of 60 cell lines derived from various cancer types. The study provided valuable data on the potential of these derivatives as anticancer agents (Bekircan et al., 2008).
Propiedades
IUPAC Name |
1-[5-bromo-2-(methoxymethyl)-1,2,4-triazol-3-yl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN4O2/c1-16-6-14-9(11-8(10)12-14)13-4-2-7(15)3-5-13/h7,15H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTHRTYZYDPPLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC(=N1)Br)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2646253.png)
![Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2646257.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2646259.png)
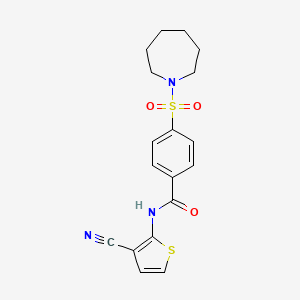
![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2646261.png)
![(1H-imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine hydrochloride](/img/structure/B2646262.png)
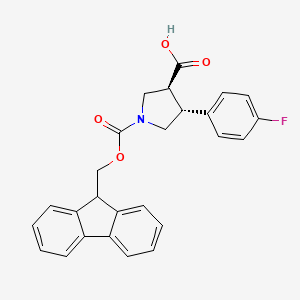

![2-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2646267.png)
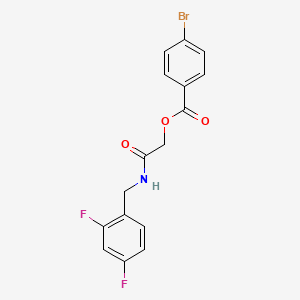
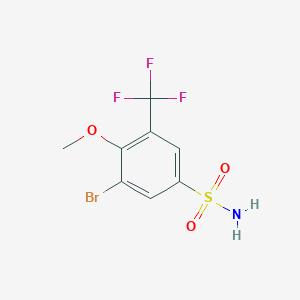
![(3r,5r,7r)-N-([2,4'-bipyridin]-4-ylmethyl)adamantane-1-carboxamide](/img/structure/B2646272.png)